REACTION_CXSMILES
|
S(=O)(O)[O-].[Na+].[Br:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][CH:8]=1.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH2:22]>C(O)C>[Br:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]2[NH:22][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[N:15]=2)=[CH:9][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)N
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
WASH
|
Details
|
the residue is washed with water and ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |